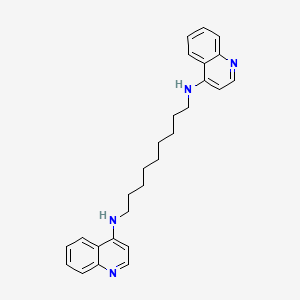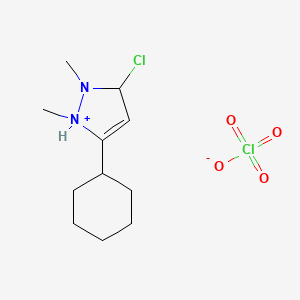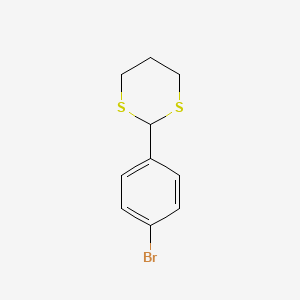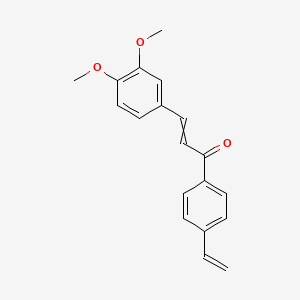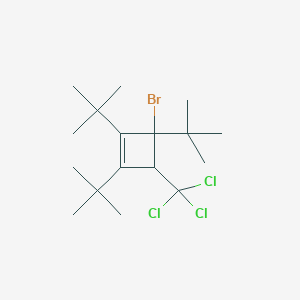
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene is a complex organic compound characterized by its unique structure, which includes a bromine atom, three tert-butyl groups, and a trichloromethyl group attached to a cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor molecule containing the cyclobutene ring and tert-butyl groups. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The trichloromethyl group may also play a role in modulating the compound’s properties and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromine functional groups but lacks the cyclobutene ring and trichloromethyl group.
1-Bromo-2,4,6-tri-tert-butylbenzene: Contains multiple tert-butyl groups and a bromine atom but differs in the overall structure and functional groups.
Uniqueness
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene is unique due to its combination of functional groups and the presence of a cyclobutene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60921-42-8 |
|---|---|
Molekularformel |
C17H28BrCl3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
3-bromo-1,2,3-tritert-butyl-4-(trichloromethyl)cyclobutene |
InChI |
InChI=1S/C17H28BrCl3/c1-13(2,3)10-11(14(4,5)6)16(18,15(7,8)9)12(10)17(19,20)21/h12H,1-9H3 |
InChI-Schlüssel |
BDGKJFAGOJXVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(C1C(Cl)(Cl)Cl)(C(C)(C)C)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


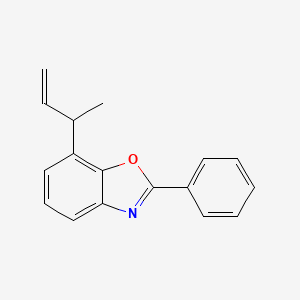
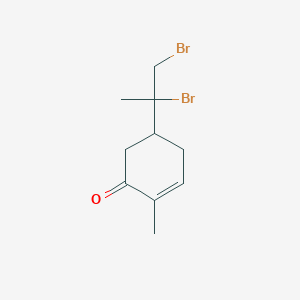

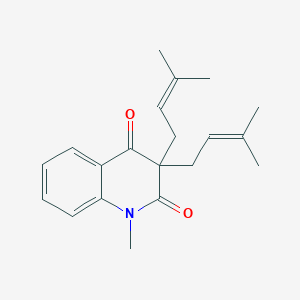

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
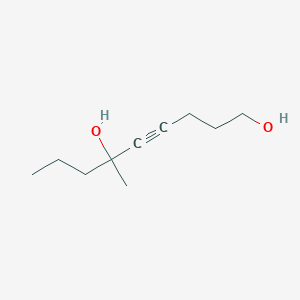
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
